3-Chloro-N,N-dimethylquinolin-6-amine

Description

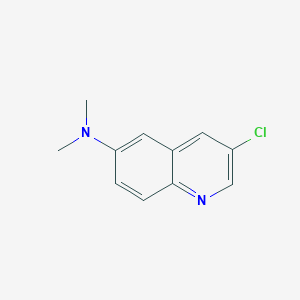

3-Chloro-N,N-dimethylquinolin-6-amine is a quinoline derivative featuring a chlorine atom at position 3 and an N,N-dimethylamine group at position 6. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in related quinoline derivatives (e.g., ). The chlorine substituent enhances electrophilicity, while the dimethylamine group contributes to solubility and hydrogen-bonding interactions, critical for biological activity .

Properties

Molecular Formula |

C11H11ClN2 |

|---|---|

Molecular Weight |

206.67 g/mol |

IUPAC Name |

3-chloro-N,N-dimethylquinolin-6-amine |

InChI |

InChI=1S/C11H11ClN2/c1-14(2)10-3-4-11-8(6-10)5-9(12)7-13-11/h3-7H,1-2H3 |

InChI Key |

BKIGSDBAFDIWDU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=CC(=CN=C2C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N,N-dimethylquinolin-6-amine typically involves the chlorination of N,N-dimethylquinolin-6-amine. One common method is the reaction of N,N-dimethylquinolin-6-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N,N-dimethylquinolin-6-amine+SOCl2→this compound+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N,N-dimethylquinolin-6-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.

Reduction Reactions: The compound can be reduced to form amine derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Products include various substituted quinoline derivatives.

Oxidation Reactions: Products include quinoline N-oxides.

Reduction Reactions: Products include N,N-dimethylquinolin-6-amine derivatives.

Scientific Research Applications

3-Chloro-N,N-dimethylquinolin-6-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N,N-dimethylquinolin-6-amine involves its interaction with specific molecular targets. For example, as a fluorescent probe, it can react with formaldehyde to form a fluorescent product, allowing for the detection and quantification of formaldehyde in various environments . The compound’s photophysical properties, such as fluorescence, are key to its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Key Observations :

- Chlorine Position: The presence of chlorine at position 3 (quinoline) vs. position 2 (quinazoline in ) alters electronic distribution, affecting binding to biological targets like enzymes or DNA .

- Fluorine vs. Chlorine : Fluorinated derivatives (e.g., ) exhibit higher lipophilicity and metabolic stability but may face synthesis challenges (e.g., low yields) compared to chlorinated analogues .

- Heterocyclic Core: Quinazoline derivatives () show distinct reactivity due to the additional nitrogen atom, enabling diverse pharmacological applications compared to quinoline-based compounds .

Biological Activity

3-Chloro-N,N-dimethylquinolin-6-amine is a compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its pharmacological potential, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 195.65 g/mol. The structure features a quinoline ring system, characterized by a fused benzene and pyridine ring, which is modified by a chloro group and dimethylamino substituents. These modifications significantly influence its chemical behavior and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In a study evaluating various quinoline derivatives, compounds structurally related to this compound showed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the compound displayed effective inhibition against Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| 4-Chloro-N,N-dimethylquinolin-6-amine | 64 | 32 |

| 2-Chloro-N,N-dimethylquinolin-4-amine | 128 | 64 |

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. In comparative studies, similar quinoline derivatives have shown varying degrees of efficacy against Plasmodium falciparum. For instance, derivatives with specific substitutions demonstrated IC50 values below 50 µM, indicating significant antimalarial activity . While specific data for this compound is limited, its structural analogs suggest potential effectiveness in this area.

The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:

- Inhibition of Enzymatic Pathways : Similar quinoline derivatives have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic pathways in parasites.

- Interaction with DNA : Some studies suggest that quinoline compounds can intercalate into DNA, disrupting replication processes in bacterial and parasitic cells.

Case Studies and Comparative Analysis

A series of studies have evaluated the biological activity of various quinoline derivatives, including those structurally similar to this compound. For example, a study highlighted that certain modifications to the quinoline structure could enhance both antimicrobial and antimalarial activities. Compounds with electron-withdrawing groups displayed improved potency due to increased lipophilicity and better cell membrane penetration .

Table 2: Comparative Biological Activities

| Compound Name | Antibacterial Activity (MIC) | Antimalarial Activity (IC50) |

|---|---|---|

| This compound | Moderate (16 µg/mL) | TBD |

| Compound A | High (8 µg/mL) | <50 µM |

| Compound B | Low (128 µg/mL) | >100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.